Fmoc-lys(fmoc)-opfp
Overview
Description
Fmoc-lys(fmoc)-opfp, also known as Nα-Fmoc-Nε-Fmoc-L-lysine pentafluorophenyl ester, is a compound widely used in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protective group for amines in organic synthesis. This compound is particularly useful in solid-phase peptide synthesis due to its stability under acidic conditions and easy removal under mildly basic conditions .
Mechanism of Action
Target of Action
Fmoc-Lys(Fmoc)-OPfp is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the amino group of the amino acid in the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group for the amino functionality, simplifying purification processes during peptide formation .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in the unmasking of the primary amines, allowing for further reactions or interactions to take place.
Biochemical Pathways
The this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with a high degree of accuracy and efficiency . The removal of the Fmoc group allows for the continuation of the peptide synthesis, leading to the formation of the desired peptide sequence.
Action Environment
The action of this compound is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is facilitated by basic conditions, typically achieved with the use of piperidine . Additionally, the reaction is often carried out in organic solvents, which can influence the reaction’s efficiency and the stability of the compound .
Biochemical Analysis
Biochemical Properties
Fmoc-Lys(Fmoc)-OPfp plays a pivotal role in peptide synthesis, featuring protective structures ensuring efficient assembly . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group safeguards the amino functionality, while lysine contributes its epsilon-amino group, ensuring stability .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by enabling the precise integration of amino acids into peptides, ensuring sequence accuracy .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with reaction by-products removed at each step .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis. The Fmoc group is stable and resistant to most conditions encountered in peptide synthesis, ensuring the integrity of the peptide chain .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those responsible for the cleavage of the Fmoc group .
Transport and Distribution
In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It is incorporated into the growing peptide chain at the appropriate position based on the sequence of the desired peptide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-lys(fmoc)-opfp typically involves the protection of lysine’s amino groups with Fmoc groups followed by the activation of the carboxyl group with pentafluorophenyl ester. The process begins with the reaction of lysine with Fmoc-OSu (Fmoc N-hydroxysuccinimide ester) to protect the amino groups. The resulting Fmoc-lys(fmoc) is then reacted with pentafluorophenyl ester to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-lys(fmoc)-opfp undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc groups under basic conditions using reagents like piperidine or diethylamine.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove Fmoc groups.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound acts as a building block .
Scientific Research Applications
Fmoc-lys(fmoc)-opfp has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of peptide-based materials and biomaterials.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OMe: Another lysine derivative with a different protecting group (Boc) and a methyl ester.
Fmoc-Lys(Nvoc)-OH: A lysine derivative with a photolabile protecting group (Nvoc).
Uniqueness
Fmoc-lys(fmoc)-opfp is unique due to its dual Fmoc protection, which provides enhanced stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVHZCPMVZYQG-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692815 | |
Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132990-14-8 | |
Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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